molecular formula C14H22N2 B1273076 2-(4-Benzylpiperidin-1-yl)ethanamine CAS No. 25842-32-4

2-(4-Benzylpiperidin-1-yl)ethanamine

Cat. No.: B1273076
CAS No.: 25842-32-4
M. Wt: 218.34 g/mol
InChI Key: PCNDXYHWLSHXMV-UHFFFAOYSA-N
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Description

2-(4-Benzylpiperidin-1-yl)ethanamine is an organic compound with the molecular formula C14H22N2. It is a derivative of piperidine, featuring a benzyl group attached to the nitrogen atom of the piperidine ring and an ethanamine group at the second position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Benzylpiperidin-1-yl)ethanamine typically involves the reaction of 4-benzylpiperidine with ethylene oxide or ethylene chlorohydrin under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of the piperidine ring attacks the ethylene oxide or ethylene chlorohydrin, resulting in the formation of the ethanamine group.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the ethanamine group may be oxidized to form corresponding imines or amides.

    Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the ethanamine group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.

Major Products:

Scientific Research Applications

2-(4-Benzylpiperidin-1-yl)ethanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Benzylpiperidin-1-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group and the ethanamine group play crucial roles in binding to these targets, leading to various biological effects. The exact pathways and targets may vary depending on the specific application and the context of its use .

Comparison with Similar Compounds

    4-Benzylpiperidine: Lacks the ethanamine group but shares the benzylpiperidine core structure.

    2-(4-Ethylpiperidin-1-yl)ethanamine: Similar structure but with an ethyl group instead of a benzyl group.

    1-Benzylpiperidin-4-yl)methanamine: Similar structure but with a methanamine group instead of an ethanamine group.

Uniqueness: 2-(4-Benzylpiperidin-1-yl)ethanamine is unique due to the presence of both the benzyl group and the ethanamine group, which confer specific chemical and biological properties.

Properties

IUPAC Name

2-(4-benzylpiperidin-1-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2/c15-8-11-16-9-6-14(7-10-16)12-13-4-2-1-3-5-13/h1-5,14H,6-12,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCNDXYHWLSHXMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40381567
Record name 2-(4-benzylpiperidin-1-yl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25842-32-4
Record name 4-(Phenylmethyl)-1-piperidineethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25842-32-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-benzylpiperidin-1-yl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

[2-(4-Benzyl-piperidin-1-yl)-ethyl]-carbamic acid tert-butyl ester (1.34 g, 4.2 mmol) is dissolved in CHCl3 (3 mL) and treated with TFA (3 mL) for 2 h at 20° C. The solvent is evaporated, the residue dissolved CH2Cl2 (100 mL) and washed with 1M aqueous NaOH (2×30 mL). The organic layer is dried (Na2SO4), filtered and concentrated to provide the title compound.
Name
[2-(4-Benzyl-piperidin-1-yl)-ethyl]-carbamic acid tert-butyl ester
Quantity
1.34 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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